molecular formula C8H12ClNO B15338045 O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride

O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride

Cat. No.: B15338045
M. Wt: 173.64 g/mol
InChI Key: QPRSNHOSSONFHL-UHFFFAOYSA-N
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Description

O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride: is a chemical compound that belongs to the class of hydroxylamines Hydroxylamines are known for their versatile reactivity and are used in various organic synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride typically involves the O-alkylation or O-arylation of hydroxylamines. One common method includes the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts to provide N-aryloxyimides, which can be hydrolyzed to yield aryloxyamines .

Industrial Production Methods: Industrial production of this compound may involve large-scale O-alkylation or O-arylation processes using palladium-catalyzed reactions with aryl chlorides, bromides, and iodides. These methods offer short reaction times and broad substrate scope, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride involves its reactivity as an electrophilic aminating agent. It facilitates the formation of C–N, N–N, O–N, and S–N bonds through stereo- and regioselective reactions. The compound acts by transferring its amino group to various substrates, enabling the synthesis of nitrogen-enriched compounds .

Comparison with Similar Compounds

Comparison: O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other hydroxylamines, it offers higher regio-, chemo-, and stereoselectivity, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

O-(2,3-dimethylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-6-4-3-5-8(10-9)7(6)2;/h3-5H,9H2,1-2H3;1H

InChI Key

QPRSNHOSSONFHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)ON)C.Cl

Origin of Product

United States

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